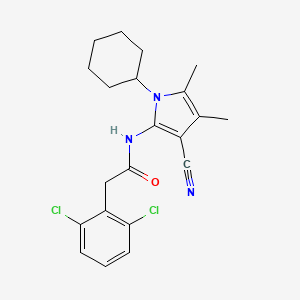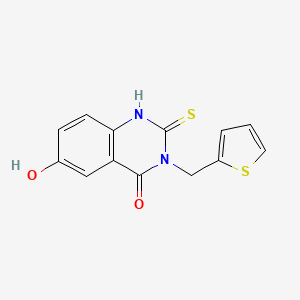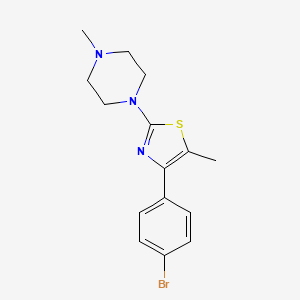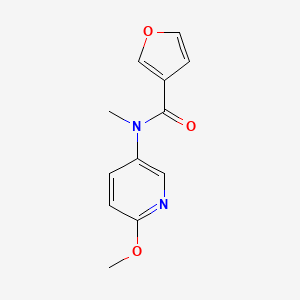![molecular formula C11H18N2O4S2 B7534769 4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
4-[(Butylsulfonylamino)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Butylsulfonylamino)methyl]benzenesulfonamide, also known as BuSulMet, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized for its potential use as a therapeutic agent. BuSulMet is an important compound in the field of medicinal chemistry, as it has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the growth and spread of cancer cells. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the growth and spread of cancer cells. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which can lead to cell death. In addition, 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its potential use in the treatment of cancer. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its potential use in the treatment of other diseases, such as diabetes and inflammation. One limitation of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 4-[(Butylsulfonylamino)methyl]benzenesulfonamide. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases, such as diabetes and inflammation. Additionally, future research could focus on improving the solubility of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in water, which would make it easier to work with in lab experiments. Finally, future research could focus on developing new derivatives of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide that have improved therapeutic properties.
Métodos De Síntesis
4-[(Butylsulfonylamino)methyl]benzenesulfonamide can be synthesized using a multistep process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine to form 4-(butylamino)benzenesulfonyl chloride. The second step involves the reaction of the intermediate product with formaldehyde to form 4-[(butylsulfonylamino)methyl]benzenesulfonyl chloride. The final step involves the reaction of the intermediate product with ammonia to form 4-[(Butylsulfonylamino)methyl]benzenesulfonamide. The overall yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important in preventing the growth and spread of cancer. In addition to its potential use in cancer treatment, 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been studied for its potential use in the treatment of other diseases, such as diabetes and inflammation.
Propiedades
IUPAC Name |
4-[(butylsulfonylamino)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-2-3-8-18(14,15)13-9-10-4-6-11(7-5-10)19(12,16)17/h4-7,13H,2-3,8-9H2,1H3,(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZWLHWSDNVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Butylsulfonylamino)methyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(benzenesulfonyl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B7534696.png)

![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)

![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)

![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)